2-Methoxy-5-propoxyaniline
Description
Such compounds are typically intermediates in pharmaceuticals, agrochemicals, or dyes, leveraging their electron-donating substituents for reactivity tuning .
Properties
IUPAC Name |
2-methoxy-5-propoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-3-6-13-8-4-5-10(12-2)9(11)7-8/h4-5,7H,3,6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCAXPMFLSLYIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-propoxyaniline can be achieved through several methods. One common approach involves the reaction of 2-methoxyaniline with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Another method involves the use of Suzuki-Miyaura coupling, where 2-methoxy-5-bromoaniline is reacted with propylboronic acid in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-propoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce halogenated or alkylated derivatives of this compound.
Scientific Research Applications
2-Methoxy-5-propoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-propoxyaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use. Studies using molecular docking and computational modeling can provide insights into these interactions .
Comparison with Similar Compounds
5-Methyl-2-propoxyaniline (C₁₁H₁₇NO)
Structural Features : Propoxy group at position 2 and methyl at position 5.
Physical Properties :
2-Methoxy-5-methylaniline (C₈H₁₁NO)
Structural Features : Methoxy at position 2 and methyl at position 5.
Physical Properties :
- Availability: Sold as a reference standard (100 µg/mL in methanol) . Synthesis: Not explicitly described, but similar compounds often involve alkylation or nitration followed by reduction . Applications: Potential use in polymer chemistry or dye synthesis, inferred from its structural similarity to other aniline derivatives .
2-Methoxy-5-nitroaniline (C₇H₈N₂O₃)
Structural Features: Methoxy at position 2 and nitro (-NO₂) at position 5. Reactivity: The nitro group enables catalytic hydrogenation, a key step in synthesizing amines . Safety: Associated with hazards such as skin sensitization, eye irritation, and aquatic toxicity . Applications: Intermediate in pharmaceuticals or explosives due to nitro group reactivity .
5-Methoxy-2-phenoxyaniline (C₁₃H₁₃NO₂)
Structural Features: Methoxy at position 5 and phenoxy (-OPh) at position 2. Properties: Increased hydrophobicity compared to alkyl-substituted analogs, impacting solubility and biological activity . Applications: Potential use in advanced materials or bioactive molecules due to aromatic phenoxy group .
Comparative Analysis Table
Key Findings and Insights
- Substituent Effects : Electron-donating groups (e.g., methoxy, propoxy) enhance solubility in organic solvents, while electron-withdrawing groups (e.g., nitro) increase reactivity for hydrogenation or electrophilic substitution .
- Safety Profiles : Alkyl-substituted anilines (e.g., 5-Methyl-2-propoxyaniline) are primarily irritants, whereas nitro-substituted analogs pose higher toxicity risks .
- Applications: Propoxy and phenoxy derivatives show promise in hydrophobic applications, while nitro-substituted compounds are valuable in reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
